3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenyl group, a pyrrolidinyl group, and a methylpyridinyl group, making it a molecule of interest for researchers due to its unique structural properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position.
Pyrrolidinyl Group Introduction: The next step involves the formation of the pyrrolidinyl group, which can be achieved through the reaction of a suitable amine with a halogenated intermediate.
Methylpyridinyl Group Attachment: The final step involves the attachment of the methylpyridinyl group through an etherification reaction, where the pyrrolidinyl intermediate reacts with a methylpyridinyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-(3-pyrrolidinyl)propan-1-one: Lacks the methylpyridinyl group, which may affect its reactivity and biological activity.
3-(3-Chlorophenyl)-1-(3-(pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one: Similar structure but without the methyl group on the pyridine ring.
Uniqueness
The presence of the methylpyridinyl group in 3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structural feature may contribute to its specific interactions with molecular targets and its overall effectiveness in various applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-4-2-7-18(21-14)24-17-10-11-22(13-17)19(23)9-8-15-5-3-6-16(20)12-15/h2-7,12,17H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMMDPYAYJGUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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